N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 2-ethoxyaniline with 6-methyl-4-naphthalen-1-yl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using agents like sodium borohydride, resulting in the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, especially in the presence of halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid or chloroform at room temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrimidine derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or modulate the function of ion channels .
Comparison with Similar Compounds
Similar Compounds
- N-(2-ethoxyphenyl)-3-hydroxy-2-naphthalenecarboxamide
- N-(2-ethoxyphenyl)-2-(3-(4-fluorophenyl)methyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-ylsulfanyl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Biological Activity
N-(2-ethoxyphenyl)-6-methyl-4-(naphthalen-1-yl)-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic compound belonging to the class of tetrahydropyrimidines. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The following sections will detail its synthesis, biological activities, and relevant case studies.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The key steps often include the formation of the tetrahydropyrimidine ring, followed by the introduction of the naphthalenyl and ethoxyphenyl groups. The sulfanylidene moiety is introduced through a condensation reaction.
Antimicrobial Activity
Recent studies have demonstrated that tetrahydropyrimidine derivatives exhibit significant antimicrobial properties. A study focusing on related compounds showed that modifications in the structure can enhance activity against various bacterial strains. For instance, derivatives with electron-withdrawing groups showed increased efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Antiviral Activity
Tetrahydropyrimidines have also been investigated for their antiviral properties. A related compound demonstrated inhibitory activity against HIV integrase, with an IC50 value of 0.65 µM . This suggests that this compound may possess similar antiviral potential.
Cytotoxicity
Cytotoxicity assays are crucial for evaluating the safety profile of new compounds. Preliminary tests indicate that while some derivatives exhibit cytotoxic effects at higher concentrations, they may still be viable candidates for further development if their therapeutic indices are favorable .
Case Study 1: Antimicrobial Evaluation
A research study evaluated a series of tetrahydropyrimidine derivatives for antimicrobial activity. The results indicated that specific substitutions on the aromatic rings significantly influenced their effectiveness against various pathogens. The compound showed promising results in inhibiting the growth of Escherichia coli and Pseudomonas aeruginosa .
Case Study 2: Antiviral Mechanism
In another investigation into the antiviral properties of tetrahydropyrimidines, docking studies revealed that these compounds could effectively bind to the active site of HIV integrase. The binding affinity was assessed using molecular modeling techniques, confirming that structural modifications could enhance efficacy .
Research Findings
Activity | IC50 Value | Tested Strains | Notes |
---|---|---|---|
Antimicrobial | Not specified | S. aureus, E. coli | Structure-dependent activity |
Antiviral | 0.65 µM | HIV Integrase | Potential for further development |
Cytotoxicity | Varies | Various cell lines | Higher concentrations show toxicity |
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-6-methyl-4-naphthalen-1-yl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S/c1-3-29-20-14-7-6-13-19(20)26-23(28)21-15(2)25-24(30)27-22(21)18-12-8-10-16-9-4-5-11-17(16)18/h4-14,22H,3H2,1-2H3,(H,26,28)(H2,25,27,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOETXHNJCJUPCP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=C(NC(=S)NC2C3=CC=CC4=CC=CC=C43)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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